molecular formula C9H9ClO3 B1347315 2-(2-Chloro-4-methylphenoxy)acetic acid CAS No. 583-23-3

2-(2-Chloro-4-methylphenoxy)acetic acid

Cat. No. B1347315
CAS RN: 583-23-3
M. Wt: 200.62 g/mol
InChI Key: PNTSMIMYOILILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MCPA is a powerful, selective, and widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture. It is selective for plants with broad leaves, which includes most deciduous trees .


Synthesis Analysis

MCPA can be synthesized by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% . The synthesized MCPA exhibits thermal stability up to 175 °C .


Molecular Structure Analysis

The molecular formula of MCPA is C9H9ClO3 . It has a role as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide . It is a chlorophenoxyacetic acid and a member of monochlorobenzenes .


Chemical Reactions Analysis

MCPA is a chlorophenoxyacetic acid that is (4-chlorophenoxy)acetic acid substituted by a methyl group at position 2 . It is a powerful herbicide used as a selective weed killer .


Physical And Chemical Properties Analysis

MCPA is a colorless crystalline solid .

Scientific Research Applications

Environmental Impact and Detection Methods

  • A study described a sensitive method for detecting phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This method emphasizes the importance of derivatization and phase transfer catalysts for the resolution and sensitive determination of analytes like MCPA, demonstrating an enrichment factor of 288-fold over non-catalyzed procedures (Nuhu et al., 2012).

  • Research on coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography provided an efficient technique for sensitive and selective trace determination of MCPA in complex matrices. The method showcased the ability to detect MCPA in biological and environmental samples with high precision and low detection limits (Omidi et al., 2014).

Photocatalytic Degradation

  • The photocatalytic oxidation of MCPA over TiO2 was investigated, highlighting the process of MCPA degradation in water. This study proposed a reaction mechanism based on the formation of intermediates and emphasized the potential for complete mineralization of MCPA through photocatalysis (Topalov et al., 2001).

Adsorption and Degradation in Soils

  • A review focusing on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including MCPA, provided insights into their potential for groundwater contamination. It was found that herbicides are predominantly adsorbed as anions and that the rate of bacterial degradation plays a significant role in their dissipation in soil environments (Paszko et al., 2016).

Analytical Chemistry and Material Science

  • Investigations into the derivatization of acidic herbicides for gas chromatographic analysis underscored the importance of selected tetraalkyl ammonium and trimethyl sulfonium hydroxides in enhancing the analysis efficiency of compounds like MCPA (Rompa et al., 2004).

Safety And Hazards

MCPA can cause serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life .

Future Directions

MCPA is currently classified as a restricted use pesticide in the United States . It is a powerful, selective, widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, and this includes most deciduous trees . Clovers are tolerant at moderate application levels .

properties

IUPAC Name

2-(2-chloro-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTSMIMYOILILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973839
Record name (2-Chloro-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-methylphenoxy)acetic acid

CAS RN

583-23-3
Record name 583-23-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chloro-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.